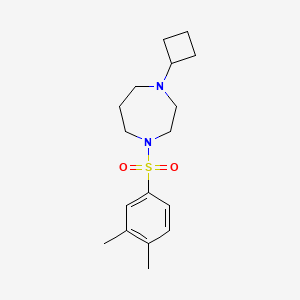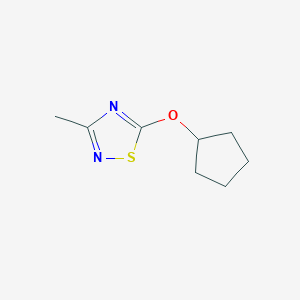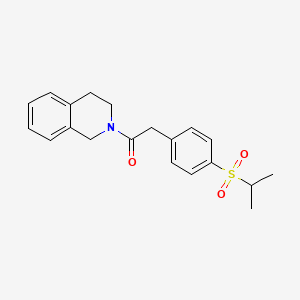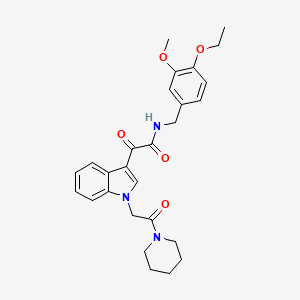
5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, commonly known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CSP belongs to the class of pyridinone derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The exact mechanism of action of CSP is not fully understood. However, it has been proposed that CSP acts as a modulator of the GABA-A receptor, which is a key player in the regulation of neuronal excitability. CSP has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CSP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders. CSP has also been found to have a significant effect on the central nervous system, reducing the severity and frequency of seizures in animal models of epilepsy.
実験室実験の利点と制限
CSP has several advantages and limitations for lab experiments. One of the main advantages is its broad range of biological activities, which makes it a potential candidate for the treatment of various disorders. CSP is also relatively easy to synthesize and can be obtained in high purity using various purification techniques. However, one of the main limitations of CSP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of CSP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of CSP in vivo, which could provide valuable insights into its potential applications in drug discovery. Additionally, further research is needed to elucidate the exact mechanism of action of CSP and its potential therapeutic targets.
合成法
CSP can be synthesized using a multi-step process that involves the reaction of 4-(cyclopropylsulfonyl)piperazine-1-carboxylic acid with pyridine-2,6-dione. The reaction is carried out using a suitable solvent and a catalyst under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
CSP has been extensively studied for its potential applications in drug discovery. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. CSP has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
特性
IUPAC Name |
5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c17-12-4-1-10(9-14-12)13(18)15-5-7-16(8-6-15)21(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBJWAQVLQPEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-fluorobenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2950857.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2950859.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2950860.png)


![1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2950863.png)

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2950868.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)



![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)